molecular formula C8H15BrO2 B1584644 Methyl 7-bromoheptanoate CAS No. 54049-24-0

Methyl 7-bromoheptanoate

Cat. No. B1584644
CAS RN: 54049-24-0
M. Wt: 223.11 g/mol
InChI Key: BXRLUWIDTDLHQE-UHFFFAOYSA-N
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Description

Methyl 7-bromoheptanoate is a chemical compound with the CAS Number: 54049-24-0 . It is used as an intermediate in the preparation of labeled Tianeptine , which has psychostimulant, anti-ulcer, and anti-emetic properties .


Molecular Structure Analysis

The molecular formula of Methyl 7-bromoheptanoate is C8H15BrO2 . The InChI code is 1S/C8H15BrO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3 .


Physical And Chemical Properties Analysis

Methyl 7-bromoheptanoate is a liquid at room temperature . It has a molecular weight of 223.11 . The density of Methyl 7-bromoheptanoate is 1.257g/cm3 . The boiling point is 112 °C at a pressure of 5 Torr .

Scientific Research Applications

  • Chemical Name : Methyl 7-bromoheptanoate
  • Molecular Formula : C8H15BrO2
  • Molecular Weight : 223.11 g/mol
  • CAS Number : 54049-24-0
  • Appearance : Clear colorless liquid
  • Assay (GC) : ≥97.5%
  • Ethyl-2,2-dimethyl-7-bromoheptanoate : This compound plays a crucial role as an intermediate in the preparation of bempedoic acid, which is utilized for treating hypercholesterolemia and atherosclerotic cardiovascular disease .
  • Ethyl 7-bromoheptanoate : This compound is used as an alkylating agent for organic compounds . It participates in the synthesis of ω-chain shortened prostaglandins .

7-Bromoheptanoic Acid-d4 Methyl Ester : This compound is an intermediate in the preparation of labeled Tianeptine , which has psychostimulant, anti-ulcer, and anti-emetic properties . Tianeptine is a drug primarily used for treating major depressive episodes .

Safety And Hazards

Methyl 7-bromoheptanoate has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

methyl 7-bromoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRLUWIDTDLHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339145
Record name Methyl 7-bromoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-bromoheptanoate

CAS RN

54049-24-0
Record name Methyl 7-bromoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 7-bromoheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
S SAIJO, M WADA, J HIMIZU… - Chemical and …, 1980 - jstage.jst.go.jp
… Alkylation of 3a with methyl 7—bromoheptanoate and NaH gave methyl 1-… (20) after debenzyloxycarbonylation and alkylation with methyl 7-bromoheptanoate. Conversion of 20 into 2a …
Number of citations: 11 www.jstage.jst.go.jp
PA Zoretic, B Branchaud, ND Sinha - Organic Preparations and …, 1977 - Taylor & Francis
… Alkylation of the sodium salt of methyl pyroglutamate I with methyl 7bromoheptanoate in refluxing THF and subsequent chromatography on silica gel G and elution with ether-hexane …
Number of citations: 6 www.tandfonline.com
PA Zoretic, P Soja, T Shiah - Journal of Medicinal Chemistry, 1978 - ACS Publications
… Alkylation of the sodium salt of 3 with methyl 7 -bromoheptanoate gave the tetrahydropyranyl ester 4. Cleavage of the protecting group of 4 was smoothly accomplished with methanol in …
Number of citations: 16 pubs.acs.org
PA Zoretic, J Chiang - The Journal of Organic Chemistry, 1977 - ACS Publications
… Reaction of 6 with sodium hydride in refluxing THF and subsequent alkylation with methyl 7-bromoheptanoate followed by chromatography on silica gel G gave the lactam ketal ester 7 (…
Number of citations: 15 pubs.acs.org
S SAIJO, M WADA, J HIMIZU… - Chemical and …, 1980 - jstage.jst.go.jp
… After stirring for 1 hr at room temperature, methyl 7-bromoheptanoate (49.06 g, 0.22 mol) in … ), K1 (11.95 g, 72 mmol), and methyl 7-bromoheptanoate (16.06 g, 72 mmol) in DMF (90 m1) …
Number of citations: 81 www.jstage.jst.go.jp
G Bolliger, JM Muchowski - Tetrahedron Letters, 1975 - Elsevier
… The sodium salt of the known l4 L (+) methyl pyroglutamate (1) was alkylated with methyl-7-bromoheptanoate, and the racemic diester (2a) 15 thus obtained, was,-as expectedr6, …
Number of citations: 20 www.sciencedirect.com
PA Zoretic, D Sarna, ND Sinha - Organic Preparations and …, 1981 - Taylor & Francis
… Methyl 7-bromoheptanoate (16.7 g, 0.075 mol) dissolved in 20 ml of THF was added over a 20 min. period. The addition funnel was rinsed with an additional 20 ml of THF and the …
Number of citations: 2 www.tandfonline.com
S Mahboobi, B Pilsl, A Sellmer - HDAC/HAT Function Assessment and …, 2017 - Springer
… the generation of such fused dual inhibitors using the phenols, in special of the parental TKi, as an intermediate to obtain substituted esters by alkylation with methyl 7-bromoheptanoate…
Number of citations: 7 link.springer.com
PA Zoretic, P Soja, T Shiah - Prostaglandins, 1978 - Elsevier
… Alkylation of T~) with methyl 7-bromoheptanoate afforded the crude ester alcohol 9. Chromatography of (9) on silica gel G over a prolonged period of time was not feasible, since a …
Number of citations: 3 www.sciencedirect.com
OG Plantema, H De Koning, HO Huisman - Tetrahedron Letters, 1975 - Elsevier
… Reaction of 2 with methyl 7-bromoheptanoate in dry DMSO provided diester 4 [ir 1740, 1725; nmr 3.30 (d,J = 19, ring CECO), 2.70 (d,J = 19, ring CECO)] besides some 0-alkylated …
Number of citations: 6 www.sciencedirect.com

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